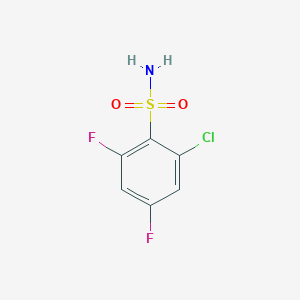
2-Chloro-4,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4,6-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluorobenzene-1-sulfonamide typically involves the reaction of 2-chloro-4,6-difluorobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:
2-chloro-4,6-difluorobenzenesulfonyl chloride+NH3→2-chloro-4,6-difluorobenzene-1-sulfonamide+HCl
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4,6-difluorobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-chloro-4,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended aromatic systems.
科学的研究の応用
2-chloro-4,6-difluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-chloro-4,6-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorine and fluorine atoms may enhance binding affinity through hydrophobic interactions and halogen bonding.
類似化合物との比較
Similar Compounds
- 2,4-difluorobenzenesulfonamide
- 2,5-difluorobenzenesulfonamide
- 2-chloro-1,4-difluorobenzene
Uniqueness
2-chloro-4,6-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.
特性
分子式 |
C6H4ClF2NO2S |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
2-chloro-4,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |
InChIキー |
XVZHCTWDLZHPQD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


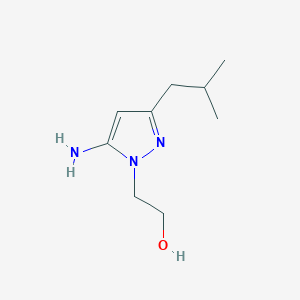
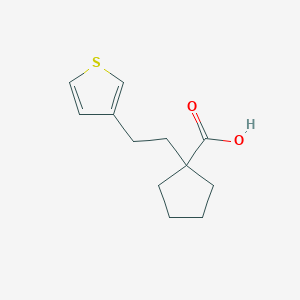
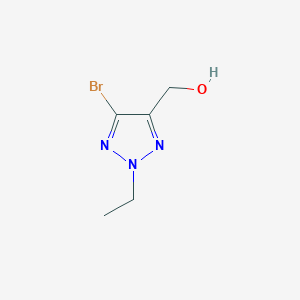

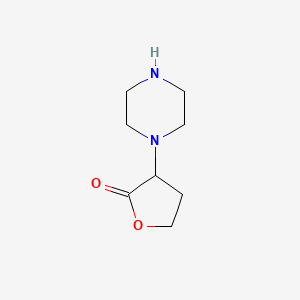
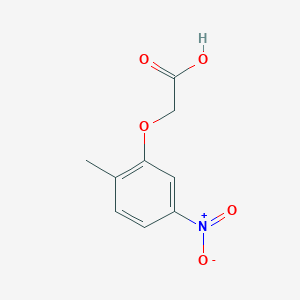
amine](/img/structure/B13523951.png)
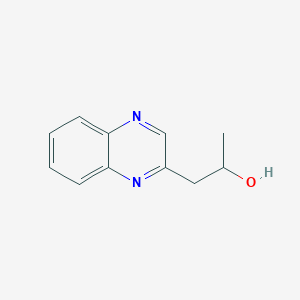
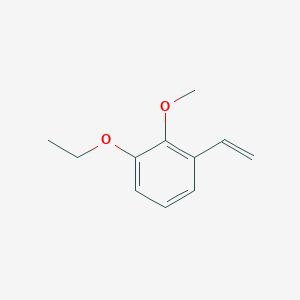
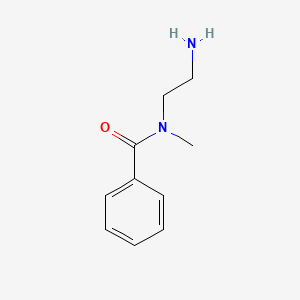
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

